

A Structural and Performance Comparison of Valiolamine Derivatives as α-Glucosidase Inhibitors

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Compound of Interest		
Compound Name:	EB-0156	
Cat. No.:	B12416654	Get Quote

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This guide provides an objective comparison of the structural features and inhibitory performance of various N-substituted valiolamine derivatives against α -glucosidases. The data presented is intended to support research and development efforts in the fields of diabetology and virology. While this guide aims to be comprehensive, publicly available information on a specific compound designated "**EB-0156**" as a valiolamine derivative and α -glucosidase inhibitor could not be identified through extensive searches. The framework provided herein can be used to contextualize data for **EB-0156** should it become available.

Valiolamine and its derivatives are potent inhibitors of α -glucosidases, enzymes crucial for the digestion of carbohydrates.[1][2] By competitively blocking these enzymes in the small intestine, they can delay glucose absorption and reduce postprandial hyperglycemia, making them attractive candidates for the management of type 2 diabetes.[3][4] Furthermore, their ability to inhibit host endoplasmic reticulum (ER) α -glucosidases I and II, which are essential for the proper folding of viral glycoproteins, confers on them broad-spectrum antiviral potential.[3]

Comparative Inhibitory Potency

The inhibitory efficacy of N-substituted valiolamine derivatives against porcine intestinal α -glucosidases, specifically sucrase and maltase, reveals significant structure-activity



relationships. The following table summarizes the 50% inhibitory concentrations (IC50) for a series of these compounds, with the parent compound, valiolamine, serving as a baseline for comparison. Lower IC50 values indicate greater inhibitory potency.[1]

Compound	N-Substituent	Sucrase IC50 (µM)	Maltase IC50 (μM)
Valiolamine	-Н	1.2	0.48
Derivative 6	-CH(CH ₂ OH) ₂	0.048	0.038
Derivative 8a	-(1R,2R)-2- hydroxycyclohexyl	0.024	0.015
Derivative 9a	-(R)-(-)-β- hydroxyphenethyl	0.032	0.021
Derivative 23a	4-O-α-D- glucopyranosyl-α-D- glucopyranosyl	0.011	0.007
Derivative 24a	4-O-α-D- glucopyranosyl-4-O-α- D-glucopyranosyl-α- D-glucopyranosyl	0.008	0.005
Derivative 34a	6-deoxy-6-[(1R,2R)-2- hydroxycyclohexyl]ami no-α-D- glucopyranosyl	0.018	0.012

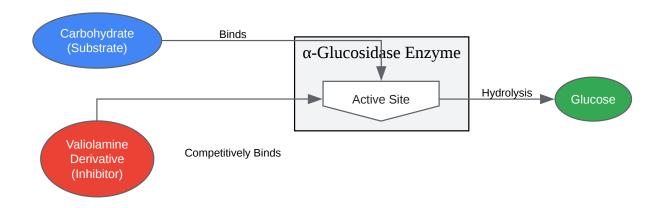
Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents."[6]

Mechanism of Action: Competitive Inhibition

Valiolamine derivatives exert their inhibitory effect through competitive inhibition of α -glucosidases located in the brush border of the small intestine.[1][2] These enzymes, such as sucrase and maltase, are responsible for hydrolyzing disaccharides and oligosaccharides into absorbable monosaccharides like glucose. Due to their structural resemblance to the natural carbohydrate substrates, valiolamine derivatives bind to the active site of these enzymes. This



binding event prevents the natural substrate from accessing the active site, thereby blocking the hydrolytic reaction and slowing down carbohydrate digestion.[1] This delayed glucose absorption leads to a reduction in postprandial blood glucose levels.



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Caption: Competitive inhibition of α -glucosidase by valiolamine derivatives.

Experimental Protocols α-Glucosidase Inhibition Assay (Porcine Intestinal Sucrase and Maltase)

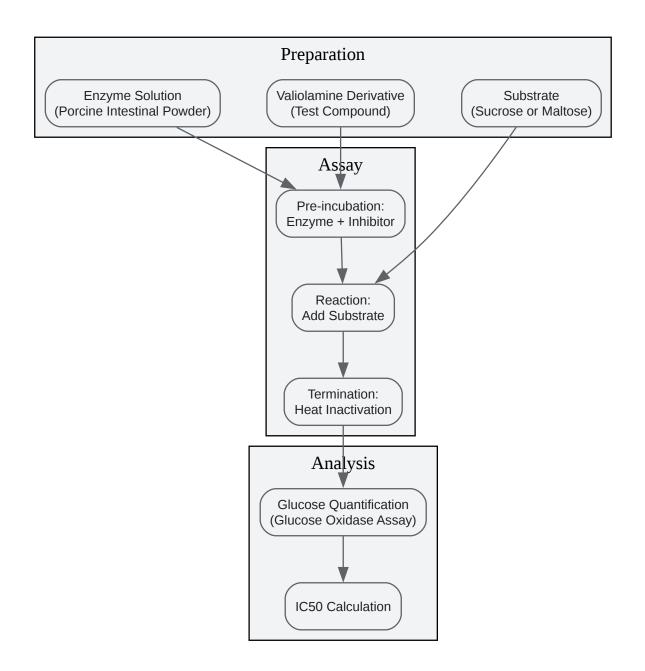
The inhibitory activity of valiolamine derivatives is determined using a standardized in vitro α -glucosidase inhibition assay.[1]

- 1. Enzyme Preparation: A crude enzyme solution is prepared from porcine intestinal acetone powder. The powder is homogenized in a phosphate buffer (pH 6.8) and then centrifuged to remove insoluble material. The resulting supernatant contains the α -glucosidase enzymes (sucrase and maltase).
- 2. Assay Procedure: a. The enzyme solution is pre-incubated with various concentrations of the test compound (valiolamine derivative) for a specified period at 37°C. b. The reaction is initiated by adding the substrate (sucrose for sucrase activity or maltose for maltase activity). c. The mixture is incubated for a defined time at 37°C. d. The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes). e. The amount of liberated glucose is quantified using a



glucose oxidase-peroxidase assay. The absorbance is measured at a specific wavelength (e.g., 505 nm).

3. Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



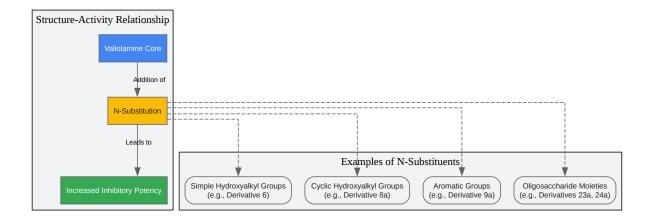
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Caption: General workflow for the α -glucosidase inhibition assay.

Structure-Activity Relationship of N-Substituted Valiolamine Derivatives

The data presented in the comparative potency table highlights a clear structure-activity relationship among the N-substituted valiolamine derivatives.



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Caption: Structure-activity relationship of N-substituted valiolamine derivatives.

Generally, the introduction of a substituent at the nitrogen atom of the valiolamine core enhances the inhibitory activity against both sucrase and maltase.[6] The potency appears to increase with the complexity and size of the substituent, with oligosaccharide-mimicking moieties (as seen in derivatives 23a and 24a) demonstrating the most potent inhibition. This suggests that these larger substituents may form additional interactions with the enzyme's active site or adjacent subsites, leading to a higher binding affinity.[2] Even relatively simple N-substitutions, such as hydroxyalkyl groups, result in a significant increase in potency compared to the parent valiolamine.[6]



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